molecular formula C15H12ClN3O B11151063 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide CAS No. 302953-85-1

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B11151063
CAS No.: 302953-85-1
M. Wt: 285.73 g/mol
InChI Key: CKMZNVUHFWBZOE-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of the chloro and phenyl groups in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process is relatively fast, yielding the desired product in good to excellent yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave irradiation can be adapted to larger reactors, and the process can be optimized for higher yields and purity. The absence of solvents and catalysts reduces the need for extensive purification steps, making the process cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of N-(6-substituted-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or as a modulator of GABA receptors . These interactions result in the compound’s therapeutic effects, such as its sedative and anxiolytic properties.

Comparison with Similar Compounds

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Properties

CAS No.

302953-85-1

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C15H12ClN3O/c1-10(20)17-15-14(11-5-3-2-4-6-11)18-13-8-7-12(16)9-19(13)15/h2-9H,1H3,(H,17,20)

InChI Key

CKMZNVUHFWBZOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3

solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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